1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one
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Overview
Description
1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a chloro-substituted azetidinone ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the azetidinone ring and the chloro and methoxyphenyl substituents. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the azetidinone ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the azetidinone ring or other functional groups.
Substitution: The chloro group in the azetidinone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro group, forming new derivatives.
Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: Preliminary studies suggest that this compound may have antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity, while the azetidinone ring may interact with other molecular targets, disrupting biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one can be compared with other similar compounds, such as:
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
1-(1H-Benzimidazol-2-yl)-3-chloro-4-(4-nitrophenyl)azetidin-2-one: The presence of a nitro group can significantly change its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84257-94-3 |
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Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-chloro-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-11-8-6-10(7-9-11)15-14(18)16(22)21(15)17-19-12-4-2-3-5-13(12)20-17/h2-9,14-15H,1H3,(H,19,20) |
InChI Key |
VYYQJOBSSMDJTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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